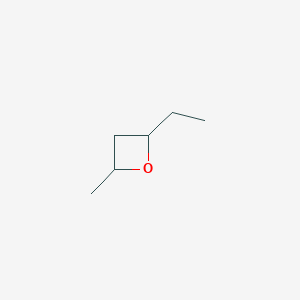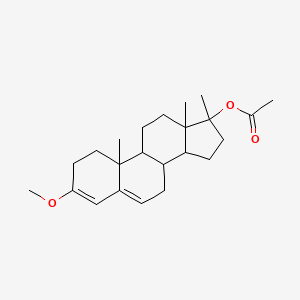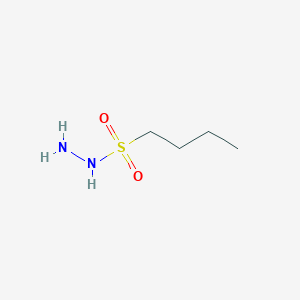
2-Ethyl-4-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyloxetane is a four-membered cyclic ether with the molecular formula C6H12O. It is a derivative of oxetane, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position of the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique reactivity and stability properties, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyloxetane typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the reaction of 2-ethyl-4-methyl-1,3-butanediol under acidic conditions can lead to the formation of this compound. Another approach involves the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors can also enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-4-methyloxetane undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the strain in the oxetane ring, it readily undergoes ring-opening reactions, often catalyzed by acids or bases.
Substitution Reactions: The presence of substituents on the oxetane ring allows for selective substitution reactions, where functional groups can be introduced at specific positions.
Oxidation and Reduction: Oxetanes can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products:
Ring-Opened Products: Such as diols or other functionalized compounds.
Oxidized Products: Including aldehydes and ketones.
Reduced Products: Such as alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyloxetane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the context of its application, such as in drug development or material science .
Comparación Con Compuestos Similares
2-Methyloxetane: Lacks the ethyl group, resulting in different reactivity and properties.
4-Ethyloxetane: Lacks the methyl group, leading to variations in its chemical behavior.
2,2-Dimethyloxetane: Contains two methyl groups at the second position, affecting its stability and reactivity.
Uniqueness of 2-Ethyl-4-methyloxetane: The presence of both ethyl and methyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
5410-21-9 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-ethyl-4-methyloxetane |
InChI |
InChI=1S/C6H12O/c1-3-6-4-5(2)7-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VYFPDWQFHMAQNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
